Tert-butyl 4,10-dioxo-decahydropyrazino[1,2-a][1,4]diazepine-2-carboxylate
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Overview
Description
Tert-butyl 4,10-dioxo-decahydropyrazino[1,2-a][1,4]diazepine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a diazepine ring fused with a pyrazine ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of Tert-butyl 4,10-dioxo-decahydropyrazino[1,2-a][1,4]diazepine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Tert-butyl 4,10-dioxo-decahydropyrazino[1,2-a][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 4,10-dioxo-decahydropyrazino[1,2-a][1,4]diazepine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 4,10-dioxo-decahydropyrazino[1,2-a][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Tert-butyl 4,10-dioxo-decahydropyrazino[1,2-a][1,4]diazepine-2-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 4,10-dioxo-decahydropyrazino[1,2-a][1,4]diazepine-2-carboxamide
- Tert-butyl 4,10-dioxo-decahydropyrazino[1,2-a][1,4]diazepine-2-carboxylic acid
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
tert-butyl 4,10-dioxo-3,6,7,8,9,10a-hexahydro-1H-pyrazino[1,2-a][1,4]diazepine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)20-12(19)15-7-9-11(18)14-5-4-6-16(9)10(17)8-15/h9H,4-8H2,1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAGQJNSCNSCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(=O)NCCCN2C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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